molecular formula C17H21N3O2 B7538872 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No. B7538872
M. Wt: 299.37 g/mol
InChI Key: NMGFJZQQHJCKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, commonly known as DBPP, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic benefits. DBPP is a heterocyclic compound that contains both benzoxazine and pyrazole moieties. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of DBPP is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways in the body. For example, DBPP has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
DBPP has been found to possess a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, DBPP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress.

Advantages and Limitations for Lab Experiments

DBPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. In addition, DBPP has been found to possess a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of DBPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DBPP. One potential direction is to further investigate the mechanism of action of the compound. This could involve the identification of specific signaling pathways that are modulated by DBPP, as well as the development of more specific inhibitors of these pathways. Another potential direction is to investigate the potential of DBPP as a therapeutic agent for various diseases. This could involve the development of novel formulations of DBPP, as well as the testing of the compound in preclinical and clinical settings. Finally, further research could be conducted to investigate the potential of DBPP as a lead compound for the development of novel drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of DBPP involves the reaction of 2-aminobenzoxazine with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a base catalyst. The reaction proceeds via a Mannich-type reaction, which results in the formation of DBPP as a white crystalline solid. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

DBPP has been extensively studied in scientific research for its potential therapeutic benefits. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, DBPP has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-14(13(2)19(3)18-12)8-9-17(21)20-10-11-22-16-7-5-4-6-15(16)20/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFJZQQHJCKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.